molecular formula C18H19N3O3 B2618084 1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 848215-05-4

1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B2618084
CAS No.: 848215-05-4
M. Wt: 325.368
InChI Key: JEDXGECWXJDEPV-UHFFFAOYSA-N
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Description

1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a benzofuropyrimidine core fused with a piperidine ring bearing a carboxylic acid group at the 4-position. The benzofuropyrimidine moiety consists of a benzofuran ring fused to a pyrimidine ring, with an ethyl substituent at the 2-position. The molecular formula is C₁₇H₁₇N₃O₃ (average mass: 311.34 g/mol), as reported in . The compound’s structure combines aromaticity, hydrogen-bonding capacity (via the carboxylic acid), and moderate lipophilicity due to the ethyl group, making it a candidate for pharmaceutical research, particularly in targeting enzymes or receptors requiring heterocyclic interactions .

Properties

IUPAC Name

1-(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-2-14-19-15-12-5-3-4-6-13(12)24-16(15)17(20-14)21-9-7-11(8-10-21)18(22)23/h3-6,11H,2,7-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDXGECWXJDEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)N3CCC(CC3)C(=O)O)OC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions The initial step often includes the formation of the benzofuran ring, followed by the construction of the pyrimidine ringCommon reagents used in these reactions include various halogenated compounds, bases, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several derivatives, differing in heterocyclic cores, substituents, and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Formula Key Features References
1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid Benzofuro[3,2-d]pyrimidine 2-Ethyl, piperidine-4-COOH C₁₇H₁₇N₃O₃ Oxygen-containing core; moderate lipophilicity; potential CNS activity
1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid Thieno[2,3-d]pyrimidine 6-Ethyl, piperidine-4-COOH C₁₄H₁₇N₃O₂S Sulfur-containing core; higher metabolic stability; antiviral applications
1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid Thieno[3,2-d]pyrimidine None, piperidine-4-COOH C₁₂H₁₃N₃O₂S Unsubstituted thieno core; lower molecular weight; potential toxicity
1-(7-Methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid Thieno[3,2-d]pyrimidine 7-Methyl, piperidine-4-COOH C₁₃H₁₅N₃O₂S Methyl substituent enhances solubility; reduced steric hindrance
1-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic acid Pyrazolo[3,4-d]pyrimidine 1-Phenyl, piperidine-4-COOH C₁₇H₁₇N₅O₂ Nitrogen-rich core; potential kinase inhibition; higher polarity

Key Comparison Points

Thienopyrimidine (e.g., ): Sulfur substitution increases metabolic stability and electron-withdrawing effects, which may improve resistance to cytochrome P450 degradation . Pyrazolopyrimidine (): The pyrazole ring introduces additional nitrogen atoms, favoring interactions with metal ions or ATP-binding pockets in kinases .

Methyl Group: In 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, the methyl substituent balances solubility and steric effects, making it more synthetically accessible than ethyl derivatives .

Thienopyrimidine derivatives (e.g., ) are explored for antiviral and anticancer properties due to sulfur’s role in modulating enzyme binding . Pyrazolopyrimidine derivatives () are reported in kinase inhibitor research, leveraging their nitrogen-rich cores for ATP-competitive binding .

Physicochemical Properties Molecular Weight: The target compound (311.34 g/mol) and its thieno analogs (263–291 g/mol) fall within Lipinski’s rule of five limits, favoring oral bioavailability . Solubility: The carboxylic acid group in all compounds improves water solubility, but the ethyl substituent in the target compound may lower log S compared to unsubstituted analogs .

Synthetic Accessibility Piperidine-4-carboxylic acid derivatives are commonly synthesized via nucleophilic aromatic substitution (e.g., ) or ester hydrolysis (). The benzofuropyrimidine core requires multi-step fusion reactions, whereas thienopyrimidines are more straightforward to functionalize .

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